Berbaman

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

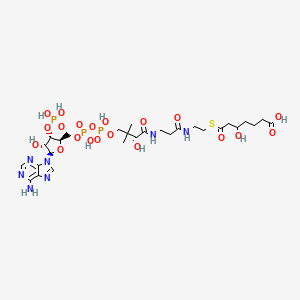

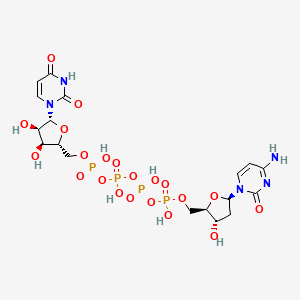

Berbaman is an alkaloid fundamental parent, an isoquinoline alkaloid fundamental parent, a benzylisoquinoline alkaloid and a benzyltetrahydroisoquinoline.

Scientific Research Applications

Berbaman's Role in Modulating Oncogenic Pathways in Cancer

This compound, a natural, pharmacologically active biomolecule isolated from Berberis amurensis, plays a significant role in modulating various oncogenic cell-signaling pathways in different cancers. Research has extensively analyzed how this compound modulates deregulated pathways like JAK/STAT and CAMKII/c-Myc in various cancers. It also activates the TGF/SMAD pathway for inhibiting cancer progression. This compound's potential in anti-cancer and anti-metastatic effects in tumor-bearing mice has been acknowledged. Future research is encouraged to explore its regulatory role on non-coding RNAs and cell-signaling pathways for effective clinical therapeutics (Farooqi et al., 2022).

Berbamine's Anti-Inflammatory Effects

Berbamine exhibits significant anti-inflammatory potential, achieved through the inhibition of NF-κB and MAPK signaling pathways. This finding is crucial for considering berbamine in the treatment of inflammatory diseases. The study demonstrated berbamine's efficacy in in vitro settings and in a mouse peritonitis model, highlighting its role in inhibiting inflammatory factor expression and suppressing activation and superoxide release of neutrophils (Jia et al., 2017).

Berbamine's Immunomodulatory Properties

Berbamine displays novel immunomodulatory properties, particularly in its selective inhibitory effect on IFN-γ production in CD4+ T cells. This effect is mediated through altered STAT4 expression in T cells. The study on experimental autoimmune encephalomyelitis (EAE) revealed berbamine's impact on both CD4+ T cells and APCs, offering insights into its potential application in autoimmune conditions (Ren et al., 2008).

Berbamine in Treating Hepatocellular Carcinoma

Berbamine demonstrates anticancer effects against human hepatocellular carcinoma HepG2 cells both in vitro and in vivo. It induces Fas-mediated apoptosis, highlighted by changes in the expression levels of critical apoptotic proteins and caspase activation. This suggests berbamine's potential in treating human hepatocellular carcinoma, expanding its application in oncology (Wang et al., 2009).

Berbamine as a Nuclear Factor κB Inhibitor

Berbamine inhibits growth and induces apoptosis in human myeloma cells, marking its role as a novel inhibitor of NF-κB activity. This inhibition leads to G1 arrest in cell growth and apoptosis, down-regulating NF-κB downstream targets. These findings underscore berbamine's significant anti-myeloma efficacy, offering a new perspective in cancer therapy (Liang et al., 2009).

Properties

Molecular Formula |

C32H30N2O2 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(1S,14R)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24(32),25,27(31)-dodecaene |

InChI |

InChI=1S/C32H30N2O2/c1-3-22-17-26(5-1)35-25-10-7-21(8-11-25)18-29-28-20-27(12-9-23(28)13-15-33-29)36-31-6-2-4-24-14-16-34-30(19-22)32(24)31/h1-12,17,20,29-30,33-34H,13-16,18-19H2/t29-,30+/m0/s1 |

InChI Key |

DXOFVPWKAMNEHO-XZWHSSHBSA-N |

Isomeric SMILES |

C1CN[C@@H]2CC3=CC(=CC=C3)OC4=CC=C(C[C@H]5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27)C=C4 |

Canonical SMILES |

C1CNC2CC3=CC(=CC=C3)OC4=CC=C(CC5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27)C=C4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)

![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)

![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)

![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)

![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)

![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)

![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)